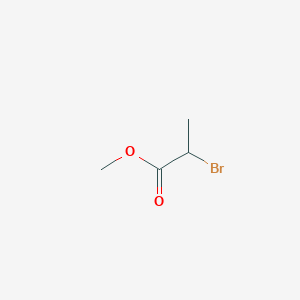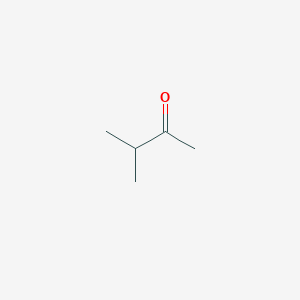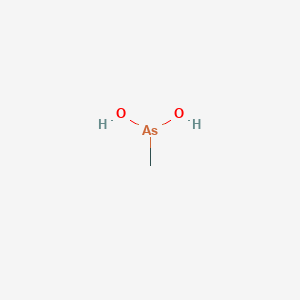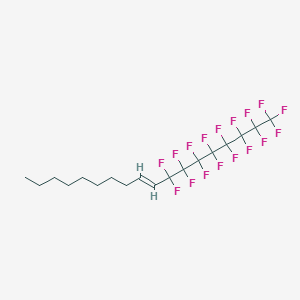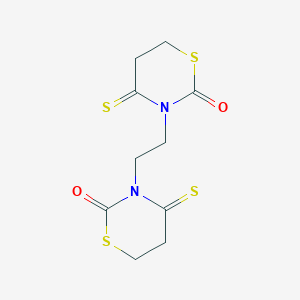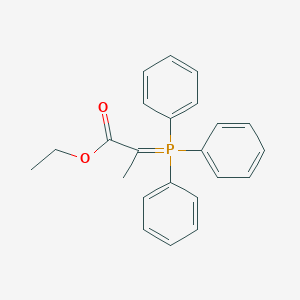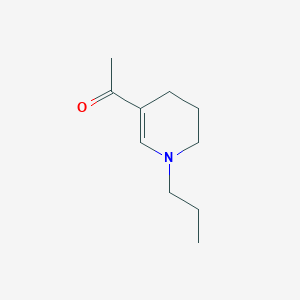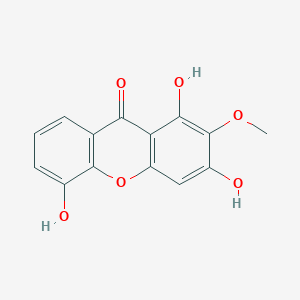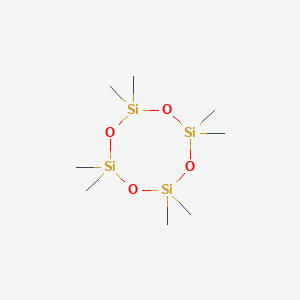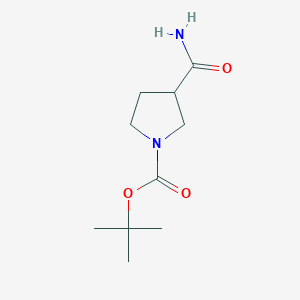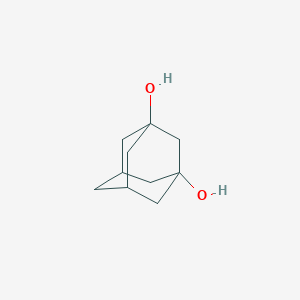
1,3-Adamantanediol
Übersicht
Beschreibung
1,3-Adamantanediol, also known as 1,3-dihydroxyadamantane, is an organic compound with the molecular formula C10H16O2. It is a derivative of adamantane, a polycyclic hydrocarbon, and features two hydroxyl groups attached to the 1 and 3 positions of the adamantane structure. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.
Wissenschaftliche Forschungsanwendungen
1,3-Adamantanediol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems due to its stability and unique structure.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 1,3-Adamantanediol are currently unknown
Result of Action
It has been suggested that this compound may have antiviral properties . More research is needed to confirm these effects and to explore other potential impacts of this compound.
Biochemische Analyse
Biochemical Properties
1,3-Adamantanediol is involved in various biochemical reactions. It is used in the synthesis of adamantane-containing polyurethanes . The compound interacts with other biomolecules such as thionyl chloride and triethylamine during its synthesis . The nature of these interactions involves chlorination, decarbonylation, and hydrolysis .
Cellular Effects
Its derivative, adamantane-containing polyurethanes, have been shown to exhibit shape memory behavior . This suggests that this compound may influence cellular processes related to structure and morphology.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from 3-Hydroxyadamantane-1-carboxylic acid. This process involves three reaction types: chlorination, decarbonylation, and hydrolysis . The compound may also interact with biomolecules at the molecular level during its synthesis .
Temporal Effects in Laboratory Settings
Its synthesis process has been described as having good reaction selectivity, high isolated yield, easy purification, and safe operation .
Metabolic Pathways
Its synthesis involves the conversion of 3-Hydroxyadamantane-1-carboxylic acid into this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Adamantanediol can be synthesized through various methods. One common approach involves the hydroxylation of 1,3-dibromoadamantane. This process typically uses a silver sulfate-sulfuric acid system to facilitate the hydrolysis reaction, converting the dibromo compound into the desired diol .
Another method involves the nitration of 1-adamantanol using a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid. The nitrated product is then subjected to hydrolysis in the presence of a strong base to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs the aforementioned synthetic routes due to their efficiency and scalability. The use of readily available starting materials, such as 1-adamantanol or 1-bromoadamantane, makes these methods cost-effective and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Adamantanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form adamantane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products Formed:
Oxidation: Products include 1,3-adamantanedione and 1,3-adamantanecarboxylic acid.
Reduction: Products include adamantane and partially reduced adamantane derivatives.
Substitution: Products include 1,3-dibromoadamantane and 1,3-diaminoadamantane.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyladamantane: Similar in structure but with methyl groups instead of hydroxyl groups.
1,3-Dibromoadamantane: Contains bromine atoms instead of hydroxyl groups.
1-Adamantanol: A mono-hydroxylated derivative of adamantane.
Uniqueness: 1,3-Adamantanediol is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific interactions with other molecules, such as in drug design and materials science .
Eigenschaften
IUPAC Name |
adamantane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLCWHCSXCKHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198181 | |
| Record name | 1,3-Adamantanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-18-3 | |
| Record name | 1,3-Adamantanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Adamantanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Adamantanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
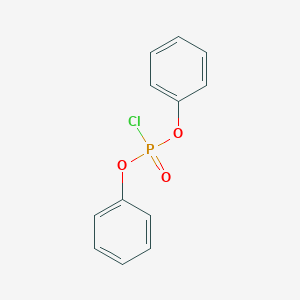
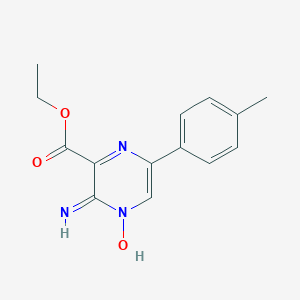
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)
